SB-706375

描述

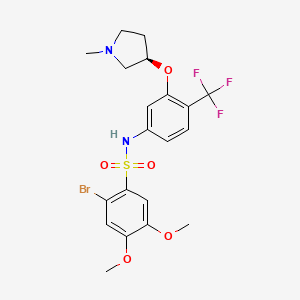

This compound is a benzenesulfonamide derivative characterized by a brominated aromatic core, methoxy substituents at positions 4 and 5, and a trifluoromethylphenyl group linked to a stereospecific (3R)-1-methylpyrrolidin-3-yl ether moiety. The bromine atom likely enhances electrophilic reactivity, while the trifluoromethyl group improves metabolic stability and membrane permeability .

属性

IUPAC Name |

2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrF3N2O5S/c1-26-7-6-13(11-26)31-16-8-12(4-5-14(16)20(22,23)24)25-32(27,28)19-10-18(30-3)17(29-2)9-15(19)21/h4-5,8-10,13,25H,6-7,11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWQJYAMDEAFF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733734-61-7 | |

| Record name | SB-706375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733734617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-706375 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96711H97SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

有关 SB 706375 的合成路线和反应条件,在现有文献中没有详细介绍。. 工业生产方法可能会涉及优化这些合成路线,以实现可扩展性和成本效益。

化学反应分析

SB 706375 主要通过阻断尿紧张素 II 受体发挥拮抗剂的作用。它所经历的反应类型包括:

这些反应中常用的试剂和条件特定于受体-配体相互作用以及这些相互作用发生的细胞环境。 这些反应形成的主要产物是受抑制的信号通路以及随后的生理效应,例如血压降低和对心肌损伤的保护 .

科学研究应用

SB 706375 在科学研究中有多种应用,包括:

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence:

Key Observations:

Substituent Effects on Bioactivity: The target compound’s bromine and methoxy groups may enhance DNA intercalation or halogen bonding, as seen in brominated antivirals . However, fluorinated analogs (e.g., Example 53 in ) prioritize kinase selectivity via fluorine’s electronegativity .

Solubility and Stability: The trifluoromethyl group in the target compound and analogs increases lipophilicity, necessitating formulation adjuvants for in vivo delivery . In contrast, the dimethylaminopyrrolidine in ’s compound improves aqueous solubility via protonation .

Synthetic Complexity: The target compound’s stereospecific pyrrolidinyl ether requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution), whereas non-chiral analogs () are more straightforward to synthesize .

Research Findings from Analog Studies

- Kinase Inhibition: Sulfonamides with pyrimidine or pyrrolidine motifs () show nanomolar activity against tyrosine kinases, suggesting the target compound could be optimized similarly .

- Metabolic Stability : Fluorinated and trifluoromethylated derivatives () exhibit prolonged half-lives in preclinical models due to resistance to oxidative metabolism .

- 3D Cell Culture Applications : Hydrogel-based platforms () could test the target compound’s efficacy in tumor microenvironment models, leveraging its lipophilicity for sustained release .

生物活性

2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as SB 706375, is a compound that exhibits significant biological activity primarily as a selective antagonist of the human urotensin-II (hU-II) receptor. This receptor is implicated in various physiological processes, particularly in the cardiovascular system.

SB 706375 acts by blocking the urotensin-II receptor, which leads to several downstream effects:

- Inhibition of Urotensin II Signaling : By preventing urotensin-II from binding to its receptor, SB 706375 inhibits the activation of the UTR-RhoA/ROCK-RIP3 signaling pathway which is crucial for various cellular responses related to vascular function and kidney regulation.

- Increased Glomerular Filtration Rate (GFR) : This compound has been shown to significantly increase GFR, indicating potential benefits in renal function and protection against ischemia-reperfusion injury in myocardial tissues.

Pharmacological Profile

The pharmacokinetic properties of SB 706375 suggest it has good bioavailability and can exert its effects effectively in vivo. The compound has been studied for its potential therapeutic applications in conditions such as hypertension and kidney diseases due to its ability to modulate vascular resistance and renal blood flow.

The biochemical interactions of SB 706375 include:

- Binding Affinity : It selectively binds to the hU-II receptor, demonstrating a high affinity that results in effective blockade of receptor-mediated responses.

- Cellular Effects : In vitro studies have indicated that SB 706375 can protect myocardial cells from damage during ischemia-reperfusion events, highlighting its cardioprotective properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of SB 706375:

- Cardioprotection in Isolated Rat Models : Research demonstrated that administration of SB 706375 prior to inducing ischemia significantly reduced myocardial injury markers compared to control groups.

- Renal Function Improvement : In models of renal impairment, SB 706375 showed a marked increase in renal perfusion and GFR, suggesting its utility in treating renal pathologies.

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cardioprotection | Reduced myocardial injury during ischemia-reperfusion | |

| Renal Function | Increased GFR and renal perfusion | |

| Mechanism of Action | Blockade of hU-II receptor signaling |

常见问题

Basic Research Questions

Q. What are the critical steps and protective strategies in synthesizing this compound?

- Methodological Answer : Synthesis involves sequential functionalization:

- Trifluoromethyl introduction : Electrophilic substitution using Cu-mediated coupling under anhydrous conditions .

- Sulfonamide formation : Reacting the sulfonyl chloride intermediate with the amine-containing phenyl group in dichloromethane (DCM) at 0–5°C to prevent hydrolysis .

- Protective groups : tert-Butyldimethylsilyl (TBS) protects the pyrrolidin-3-yl hydroxyl group during bromination steps, as shown in analogous syntheses .

- Key Parameters :

- Solvent: DMF/DMSO for polar intermediates .

- Temperature: 60–80°C for coupling reactions .

Q. Which analytical methods ensure structural fidelity and purity?

- Methodological Answer :

- Stereochemistry : X-ray crystallography resolves the (3R)-pyrrolidine configuration, validated in similar chiral sulfonamides .

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity .

- Structural confirmation : ¹⁹F NMR (δ -60 to -65 ppm for CF₃) and HRMS (mass error <2 ppm) .

Advanced Research Questions

Q. How can synthetic yield be maximized while reducing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize catalyst (e.g., Pd(OAc)₂) loading and reaction time. For example, reducing APS initiator concentration from 1.5% to 0.8% lowered branching in analogous polymers .

- In situ monitoring : Use IR spectroscopy to track intermediates (e.g., sulfonyl chloride at 1370 cm⁻¹) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | +15–20% |

| Reaction Time | 12–18 hours | +10% |

| Solvent Polarity | ε > 20 (DMF/DMSO) | +25% |

Q. What computational approaches predict target binding and pharmacokinetics?

- Methodological Answer :

- Docking/MD Simulations : Glide (Schrödinger) models interactions with enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s electronegativity requires parameterization in AMBER force fields .

- ADME Prediction : SwissADME calculates logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), critical for blood-brain barrier penetration .

Q. How to resolve contradictions in biological activity data?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times (48 hours) .

- Orthogonal validation : Pair SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Case Study : A 2023 study linked inconsistent IC₅₀ values (0.5–5 µM) to solubility issues in PBS; adding 0.1% DMSO normalized results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。